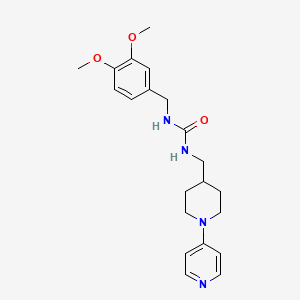
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Also known as DM-PU, this compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
DM-PU exerts its therapeutic effects through various mechanisms of action, including the inhibition of cell proliferation, induction of apoptosis, modulation of neurotransmitter release, and antimicrobial activity. DM-PU has been shown to inhibit the activity of various enzymes and proteins involved in cell proliferation and survival, including topoisomerase II and Bcl-2. DM-PU has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological disorders. Additionally, DM-PU has been shown to disrupt the cell membrane of bacterial and fungal strains, leading to their death.
Biochemical and Physiological Effects:
DM-PU has been shown to have various biochemical and physiological effects on cells and organisms. In cancer cells, DM-PU has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell proliferation. In neuronal cells, DM-PU has been shown to modulate neurotransmitter release and protect against oxidative stress. In bacterial and fungal strains, DM-PU has been shown to disrupt the cell membrane and inhibit growth.
实验室实验的优点和局限性
DM-PU has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to penetrate cell membranes. However, DM-PU also has limitations, including its potential toxicity and limited solubility in aqueous solutions.
未来方向
There are several future directions for DM-PU research, including the development of novel DM-PU derivatives with improved pharmacological properties, the investigation of DM-PU's potential therapeutic applications in other fields of medicine, and the exploration of DM-PU's mechanism of action at the molecular level. Additionally, the development of new methods for the synthesis and purification of DM-PU could lead to more efficient and cost-effective production methods.
合成方法
DM-PU can be synthesized through a multistep process involving the reaction of 3,4-dimethoxybenzaldehyde with 1-(pyridin-4-yl)piperidine, followed by the addition of urea and catalytic amounts of acid. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques.
科学研究应用
DM-PU has been studied for its potential therapeutic applications in various fields of medicine, including cancer research, neuroscience, and infectious diseases. In cancer research, DM-PU has shown promising results as a potential anti-cancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. In neuroscience, DM-PU has been studied for its potential neuroprotective effects and its ability to modulate neurotransmitter release. In infectious diseases, DM-PU has been shown to exhibit antimicrobial activity against various bacterial and fungal strains.
属性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3/c1-27-19-4-3-17(13-20(19)28-2)15-24-21(26)23-14-16-7-11-25(12-8-16)18-5-9-22-10-6-18/h3-6,9-10,13,16H,7-8,11-12,14-15H2,1-2H3,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUMMEZFJUQUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCC2CCN(CC2)C3=CC=NC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


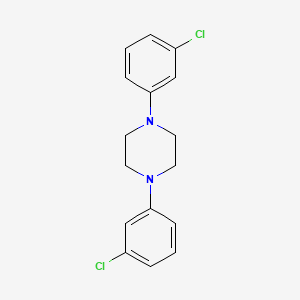
![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)
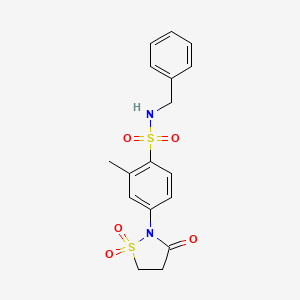
![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)
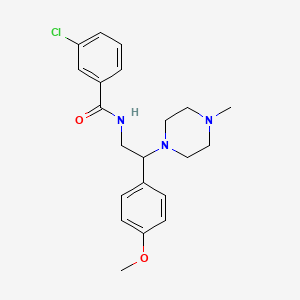
![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)
![Methyl 3-amino-4-([2-(dimethylcarbamoyl)ethyl]amino)benzoate](/img/structure/B2937724.png)
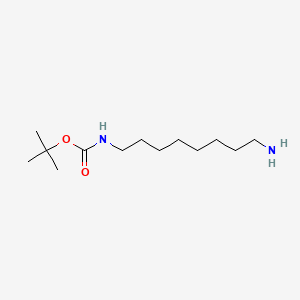
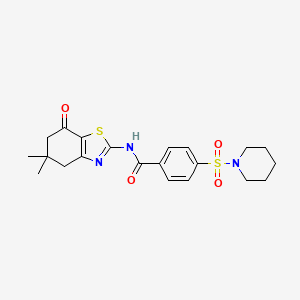
![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)